4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl-
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Description
4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl-, also known as 2,3-Dihydro-3,5-dihydroxy-6-methyl-4-pyrone, is a compound that exhibits promising anti-inflammatory and antioxidant tendencies . It has been studied for its potential application in alleviating osteoporosis, diabetes, and cardiovascular maladies . It is also known to induce DNA strand breaking in a dose- and time-dependent manner .
Synthesis Analysis
The synthesis of 2,3-Dihydro-3,5-dihydroxy-6-methyl-4-pyrone involves the reflux of glucose and pyridine in an ethanol solution under the introduction of argon . After the addition of acetic acid and further heating, the concentrated reaction solution is diluted with water and extracted with ethyl acetate to obtain γ-pyranone . The crude product is then purified using column chromatography (silica gel) and high vacuum distillation . Finally, the product is recrystallized from hexane to obtain the title compound .Molecular Structure Analysis
The molecular formula of 4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- is C6H8O4 . Its molecular weight is 144.1253 . The IUPAC Standard InChI is InChI=1S/C6H8O4/c1-3-5(8)6(9)4(7)2-10-3/h4,7-8H,2H2,1H3 .Chemical Reactions Analysis
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates . A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .Physical And Chemical Properties Analysis
The molecular weight of 4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- is 144.1253 . The IUPAC Standard InChI is InChI=1S/C6H8O4/c1-3-5(8)6(9)4(7)2-10-3/h4,7-8H,2H2,1H3 . The CAS Registry Number is 28564-83-2 .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-6(9)4(7)2-5(8)10-3/h5,8-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIURKZVZWYELHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC(O1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571852 |
Source
|
Record name | 2,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
148843-51-0 |
Source
|
Record name | 2,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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